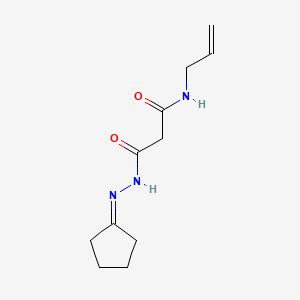![molecular formula C13H15N3O B4889441 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide, also known as PB28, is a nonsteroidal antiandrogen (NSAA) drug that has been studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide prevents the growth of prostate cancer cells and can also make them more sensitive to radiation therapy.
Biochemical and Physiological Effects:
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has also been shown to decrease the levels of androgen receptor protein in prostate cancer cells, which can help to prevent the growth of these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it has been shown to be effective at inhibiting the growth of prostate cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of prostate cancer growth and for developing new treatments for the disease. However, one limitation of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide. One area of interest is the development of new drugs that are based on the structure of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide but have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide and how it can be used in combination with other drugs to improve the treatment of prostate cancer. Finally, there is a need for further research on the potential use of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide in the treatment of other types of cancer.
Métodos De Síntesis
The synthesis of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide involves several steps, including the reaction of 2-bromo-3-cyanobutene with 2-phenylethylamine to form 2-cyano-3-[(2-phenylethyl)amino]-2-butene. This compound is then reacted with acetic anhydride to produce the final product, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide.
Aplicaciones Científicas De Investigación
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied extensively for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to increase the sensitivity of prostate cancer cells to radiation therapy. In addition, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied for its potential use in the treatment of other cancers, such as breast cancer and ovarian cancer.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMDQUZPDIMOB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5791259 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)

![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![6-chloro-3-{[(3-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4889470.png)